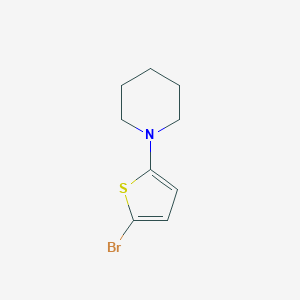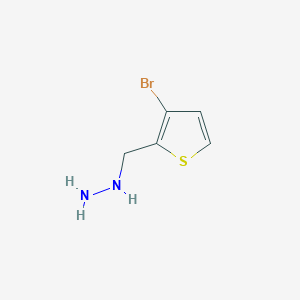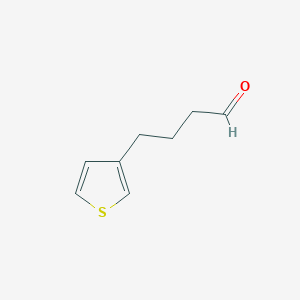
4-(Thiophen-3-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-3-yl)butanal is an organic compound that features a thiophene ring attached to a butanal group Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butanal typically involves the introduction of a thiophene ring to a butanal backbone. One common method is the condensation reaction between thiophene and a butanal precursor under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 4-(Thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
4-(Thiophen-3-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butanal involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Thiophene-3-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
4-(Thiophen-2-yl)butanal: Similar structure but with the thiophene ring attached at the 2-position.
Uniqueness
4-(Thiophen-3-yl)butanal is unique due to the specific positioning of the thiophene ring and the butanal group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-thiophen-3-ylbutanal |
InChI |
InChI=1S/C8H10OS/c9-5-2-1-3-8-4-6-10-7-8/h4-7H,1-3H2 |
InChI Key |
ZGQCZPRERHTXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
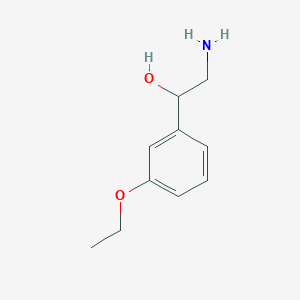
amine](/img/structure/B13596687.png)
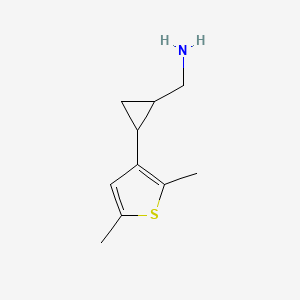
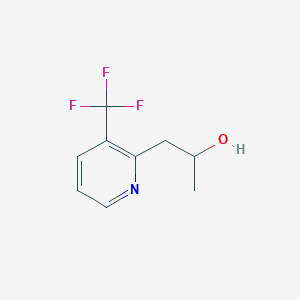
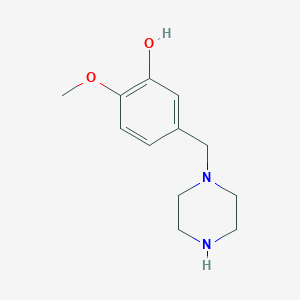
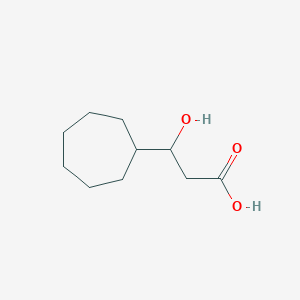
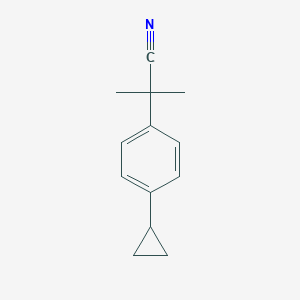
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
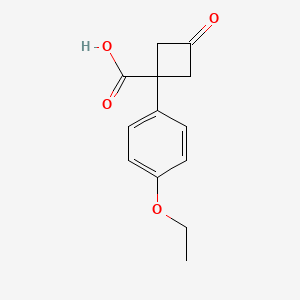
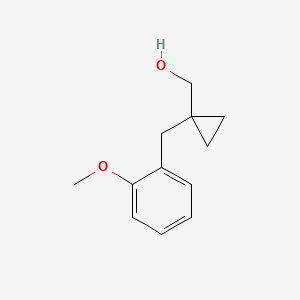
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
